molecular formula C20H20N4O4S B2585710 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897474-30-5

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No. B2585710
CAS RN: 897474-30-5
M. Wt: 412.46
InChI Key: RTMYNWVKWXDYFM-UHFFFAOYSA-N
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Description

The compound “1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” is a complex organic molecule that contains several functional groups and structural features, including a benzothiazole ring, a nitro group, a piperazine ring, and a phenoxy group .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of new compounds with the incorporation of benzothiazole and piperazine moieties. For instance, Mesropyan et al. (2005) described the synthesis of compounds by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols, demonstrating the versatility of incorporating the benzothiazole unit into complex molecules (É. G. Mesropyan, G. B. Ambartsumyan, A. Avetisyan, A. Galstyan, & I. R. Arutyunova, 2005). Similarly, the synthesis and characterization of derivatives, including those with benzothiazole and piperazine frameworks, indicate the broad interest in developing new chemical entities for further pharmacological screening.

Structure-Activity Relationship (SAR) Studies

SAR studies, such as those conducted by Al-Masoudi et al. (2011), provide insights into the molecular foundations underlying the biological activities of benzothiazole derivatives. These studies utilize computational techniques to predict the behavior of new compounds, aiding in the design of molecules with improved efficacy and selectivity (N. Al-Masoudi, B. Salih, & Y. Al-Soud, 2011).

Antiproliferative and Anti-HIV Activity

Research into the biological activities of benzothiazole-piperazine derivatives includes investigations into their antiproliferative and anti-HIV properties. Al-Masoudi et al. (2007) synthesized a series of derivatives and evaluated their activity against HIV-1 and HIV-2, demonstrating the potential for these compounds in developing new therapeutic agents (N. Al-Masoudi, Y. Al-Soud, E. De Clercq, & C. Pannecouque, 2007).

properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-19(8-13-28-16-4-2-1-3-5-16)22-9-11-23(12-10-22)20-21-17-7-6-15(24(26)27)14-18(17)29-20/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMYNWVKWXDYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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